molecular formula C13H18N4O2S B3046175 1-cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1206679-21-1

1-cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B3046175
CAS No.: 1206679-21-1
M. Wt: 294.38
InChI Key: ORFMDXVMTDTWBR-UHFFFAOYSA-N
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Description

1-Cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1206679-21-1) is a chemical compound with the molecular formula C 13 H 18 N 4 O 2 S and a molecular weight of 294.37 . This purine-like scaffold is part of the pyrazolo[3,4-d]pyrimidine family, which are known as purine isosteres and are of significant interest in medicinal chemistry and drug discovery research. While specific biological data for this derivative is limited, compounds based on the pyrazolo[3,4-d]pyrimidine core have been extensively studied as potent inhibitors of various enzymatic targets. Notably, this structural class has shown promising activity as inhibitors of tyrosine kinases, including epidermal growth factor receptor (EGFR) mutants relevant to cancer research , as well as phosphodiesterase 2 (PDE2) . The methylsulfonyl group at the 6-position is a key functional moiety that can be utilized in further chemical modifications, making this compound a valuable synthetic intermediate for developing novel bioactive molecules. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-cycloheptyl-6-methylsulfonylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-20(18,19)13-14-8-10-9-15-17(12(10)16-13)11-6-4-2-3-5-7-11/h8-9,11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFMDXVMTDTWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C2C=NN(C2=N1)C3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657959
Record name 1-Cycloheptyl-6-(methanesulfonyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206679-21-1
Record name 1-Cycloheptyl-6-(methanesulfonyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Direct Oxidation of Thioether Precursors

The most efficient method involves the oxidation of 1-cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine using Oxone® (potassium peroxymonosulfate) in a methanol/water solvent system at 20°C. This single-step protocol achieves an 85% yield, with the reaction proceeding via sulfone formation through electrophilic sulfur oxidation. Key advantages include:

  • Mild conditions : Ambient temperature avoids thermal degradation of the pyrazolopyrimidine core.
  • Selectivity : Oxone selectively oxidizes the methylthio group without affecting the cycloheptyl substituent or the heterocyclic ring.
  • Scalability : The reaction is amenable to multi-gram synthesis, as demonstrated by Zhang et al. in their preparation of kinase inhibitor intermediates.

The product is isolated via evaporation under reduced pressure, followed by recrystallization from benzene to achieve >98% purity. Nuclear magnetic resonance (NMR) analysis confirms the sulfonyl group’s incorporation through characteristic downfield shifts of the methylsulfonyl protons (δ 3.45 ppm, singlet).

Cyclization of Pyrimidine-Hydrazine Intermediates

An alternative route, adapted from pyrazolopyrimidine synthesis methodologies, involves constructing the heterocyclic core de novo . This two-step approach, derived from DE2018345A1, begins with:

Cyclization of 4,6-Dichloro-5-Formylpyrimidine

Reaction with hydrazine hydrate in dioxane at 10–15°C yields 4-chloro-1H-pyrazolo[3,4-d]pyrimidine. The mechanism proceeds via nucleophilic attack of hydrazine at the C5 formyl group, followed by intramolecular cyclization to form the pyrazole ring.

Functionalization with Cycloheptyl and Methylsulfonyl Groups

Comparative Analysis of Synthetic Methods

Parameter Direct Oxidation Cyclization
Reaction Steps 1 3–4
Yield 85% 60–70% (overall)
Key Reagent Oxone® Hydrazine hydrate
Temperature 20°C 10–15°C (cyclization step)
Purity >98% post-recrystallization 90–95% (requires chromatography)

The direct oxidation method is superior for industrial-scale synthesis due to fewer steps and higher yield. However, the cyclization route provides modular access to analogs with varied substituents.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, C5-H), 4.12–4.05 (m, 1H, cycloheptyl), 3.45 (s, 3H, SO2CH3), 2.10–1.60 (m, 12H, cycloheptyl).
  • 13C NMR : 162.4 ppm (C6, sulfonyl-adjacent carbon), 114.8 ppm (pyrazole C3), 34.2 ppm (SO2CH3).

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 295.2 [M+H]+, consistent with the molecular formula C13H18N4O2S.

Industrial Considerations and Optimization

Solvent Systems

Methanol/water mixtures optimize Oxone® solubility while minimizing side reactions. Substituting methanol with ethanol reduces yield by 15% due to slower oxidation kinetics.

Catalytic Alternatives

Patent DE2018345A1 suggests triethylamine as a base during cyclization to enhance reaction rates. However, excess base promotes hydrolysis of the chloro intermediate, necessitating precise stoichiometric control.

Chemical Reactions Analysis

Types of Reactions

1-cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cycloheptyl or methylsulfonyl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Cycloheptyl halide, methylsulfonyl chloride, triethylamine, dichloromethane as solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may yield alcohol derivatives.

Scientific Research Applications

1-cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: As a potential inhibitor of specific enzymes or receptors due to its unique structure.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties
This compound Cycloheptyl (1), SO₂Me (6) C₁₃H₁₈N₄O₂S 294.37 High polarity (SO₂Me), moderate lipophilicity (cycloheptyl); dual kinase inhibition potential .
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine () Cl (4), CH₂Cl (6), Me (1) C₇H₆Cl₂N₄ 217.64 Reactive chlorines enable derivatization; potential toxicity due to alkylating groups .
1-Methyl-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine () Me (1), SMe (6) C₇H₈N₄S 180.23 Less electron-withdrawing (SMe vs. SO₂Me); reduced metabolic stability .
4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine () Cl (4), Ph (6) C₁₁H₇ClN₄ 230.65 Hydrophobic phenyl enhances membrane permeability; limited solubility .
1-(4-Methylphenyl)-6-(methylsulfanyl)-4-pyrrolidinyl-1H-pyrazolo[3,4-d]pyrimidine () 4-MePh (1), SMe (6), pyrrolidinyl (4) C₁₈H₂₀N₆S 360.45 Bulky aromatic and cyclic amine substituents; potential for multi-target inhibition .

Biological Activity

1-Cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine, with CAS number 1206679-21-1, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₁₈N₄O₂S
  • Molecular Weight : 294.37 g/mol
  • Structure : The compound features a pyrazolo[3,4-d]pyrimidine core with a cycloheptyl group and a methylsulfonyl substituent.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Inhibition of Kinases : The compound has been studied for its inhibitory effects on specific kinases, which are crucial in various signaling pathways related to cancer and other diseases.
  • Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties, potentially through the modulation of cell cycle progression and apoptosis induction.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • c-Met Protein Kinase Inhibition : Similar compounds have been shown to inhibit c-Met kinase, which plays a significant role in tumor growth and metastasis. This inhibition can lead to reduced cancer cell proliferation and increased apoptosis .
  • GABA Modulation : Some derivatives in the same class have demonstrated GABA receptor modulation, which may contribute to neuroprotective effects .

Case Studies and Experimental Data

Several studies have highlighted the biological activity of this compound:

  • Cell Line Studies : In vitro studies using cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation at micromolar concentrations. For example, in a study involving lung cancer cells, treatment with this compound resulted in significant cell cycle arrest and increased markers of apoptosis .
  • Animal Models : In vivo studies are needed to confirm the efficacy observed in vitro. However, related compounds have shown promising results in animal models, indicating potential therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Kinase Inhibitionc-Met inhibition
Antitumor ActivityInduction of apoptosis
GABA ModulationNeuroprotective effects
Cell Cycle ArrestSignificant reduction in proliferation

Q & A

Q. What synthetic methodologies are commonly employed for pyrazolo[3,4-d]pyrimidine derivatives, and how do they apply to 1-cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine?

Pyrazolo[3,4-d]pyrimidines are typically synthesized via cyclocondensation reactions. For example, Swelam et al. demonstrated a one-pot multi-component reaction using thiol-containing intermediates to generate derivatives like 3-methyl-4-chlorophenyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-thiol . Adapting this method, the methylsulfonyl group in the target compound could be introduced via sulfonation of a thiol intermediate under controlled oxidative conditions. Critical parameters include reaction temperature (e.g., 50°C for solubility optimization) and stoichiometric control of sulfonylating agents like hydrogen peroxide or m-chloroperbenzoic acid .

Q. What safety precautions are essential when handling sulfonyl-containing pyrazolo[3,4-d]pyrimidines?

Safety Data Sheets (SDS) for structurally similar compounds (e.g., 4-Chloro-6-methyl-1-propan-2-ylpyrazolo[3,4-d]pyrimidine ) emphasize immediate removal of contaminated clothing and thorough decontamination of exposed skin. Personal protective equipment (PPE) such as nitrile gloves and fume hoods are mandatory due to potential irritancy. Consult SDS guidelines for hazard statements (e.g., UN# 2811 for toxic solids) and ensure emergency protocols for accidental exposure are in place .

Q. How are pyrazolo[3,4-d]pyrimidines characterized post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural validation. For example, 1H NMR (400 MHz, DMSO-d6) of related compounds resolves aromatic protons (δ 7.59–8.50 ppm) and methylsulfonyl groups (δ 2.59 ppm) . High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) assesses purity, while mass spectrometry (MS) confirms molecular weight. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Advanced Research Questions

Q. How does the methylsulfonyl substituent influence the biological activity of pyrazolo[3,4-d]pyrimidines?

The methylsulfonyl group enhances electrophilicity, potentially improving binding to biological targets. Pyrazolo[3,4-d]pyrimidines with sulfonyl groups exhibit antitumor activity by inhibiting kinases like mTOR or EGFR. Structure-activity relationship (SAR) studies suggest that substituent positioning (e.g., C6 vs. C4) significantly impacts potency. Computational modeling (e.g., molecular docking) can predict interactions with ATP-binding pockets .

Q. What analytical strategies resolve contradictions in synthetic yield data for pyrazolo[3,4-d]pyrimidines?

Discrepancies in yield (e.g., 52.7% vs. literature-reported 70%) often arise from variations in reaction conditions or purification methods. Systematic optimization involves:

  • Design of Experiments (DoE): Varying temperature, solvent polarity, and catalyst loading.
  • Impurity Profiling: HPLC-MS identifies byproducts (e.g., unreacted starting materials or sulfonate esters), guiding recrystallization or column chromatography adjustments .

Q. What mechanistic insights explain the reactivity of cycloheptyl groups in pyrazolo[3,4-d]pyrimidine derivatives?

Q. How to design controlled experiments for evaluating pyrazolo[3,4-d]pyrimidine stability under physiological conditions?

  • pH Stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24h, followed by HPLC analysis.
  • Metabolic Stability: Use liver microsomes (human/rat) to assess cytochrome P450-mediated degradation. LC-MS/MS quantifies parent compound depletion .

Q. What computational tools validate pyrazolo[3,4-d]pyrimidine-target interactions in drug discovery?

  • Molecular Dynamics (MD): Simulate binding to kinase domains (e.g., 100 ns trajectories).
  • Free Energy Perturbation (FEP): Calculate binding affinity changes for methylsulfonyl vs. sulfonamide analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
1-cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine

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